Enhanced Lipophilicity (LogP) Drives Superior Membrane Permeability
The target compound exhibits significantly higher calculated lipophilicity (XLogP3-AA = 3.8) compared to its non-fluorinated analog 1-(2-chlorophenyl)-1H-pyrrole (XLogP3-AA = 2.9) [1][2]. This 0.9 log unit increase corresponds to an approximately 8-fold increase in partition coefficient, which is a key driver for passive membrane permeability and blood-brain barrier penetration in drug design [3].
| Evidence Dimension | Calculated Lipophilicity |
|---|---|
| Target Compound Data | XLogP3-AA = 3.8 |
| Comparator Or Baseline | 1-(2-chlorophenyl)-1H-pyrrole: XLogP3-AA = 2.9 |
| Quantified Difference | +0.9 log units (~8-fold increase in partition coefficient) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem) |
Why This Matters
Higher lipophilicity directly influences the pharmacokinetic profile of drug candidates, and selecting a more lipophilic intermediate allows medicinal chemists to fine-tune ADME properties without adding additional molecular weight or synthetic steps.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 4715178, 1-[2-chloro-5-(trifluoromethyl)phenyl]-1H-pyrrole. Retrieved April 22, 2026. View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 4715200, 1-(2-chlorophenyl)-1H-pyrrole. Retrieved April 22, 2026. View Source
- [3] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. View Source
